molecular formula C7H5ClF3NO B1433960 (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol CAS No. 1447607-61-5

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

Cat. No.: B1433960
CAS No.: 1447607-61-5
M. Wt: 211.57 g/mol
InChI Key: QACHFVIBFCZRLP-UHFFFAOYSA-N
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Description

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 6-position, along with a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with formaldehyde and a reducing agent to introduce the methanol group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol has several scientific research applications:

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 4-Chloro-3-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine

Comparison: (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, along with a methanol group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds lacking one or more of these groups .

Properties

IUPAC Name

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACHFVIBFCZRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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